molecular formula C12H11N3O5S B2548623 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide CAS No. 868215-12-7

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2548623
CAS No.: 868215-12-7
M. Wt: 309.3
InChI Key: NAFOIKOPTKWODC-UHFFFAOYSA-N
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Description

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, a nitrophenyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiomorpholine ring, followed by the introduction of the nitrophenyl group and the acetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-methylphenyl)acetamide
  • 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-chlorophenyl)acetamide
  • 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where the nitro group plays a crucial role.

Properties

IUPAC Name

2-(3,5-dioxothiomorpholin-4-yl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c16-10(5-14-11(17)6-21-7-12(14)18)13-8-1-3-9(4-2-8)15(19)20/h1-4H,5-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFOIKOPTKWODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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